Podophyllotoxin, deoxy isomer
CAS No.: 17187-81-4
Cat. No.: VC21337113
Molecular Formula: C22H22O7
Molecular Weight: 398.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17187-81-4 |
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Molecular Formula | C22H22O7 |
Molecular Weight | 398.4 g/mol |
IUPAC Name | (5R,5aS,8aS)-5-(3,4,5-trimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one |
Standard InChI | InChI=1S/C22H22O7/c1-24-17-6-12(7-18(25-2)21(17)26-3)19-14-8-16-15(28-10-29-16)5-11(14)4-13-9-27-22(23)20(13)19/h5-8,13,19-20H,4,9-10H2,1-3H3/t13-,19-,20-/m1/s1 |
Standard InChI Key | ZGLXUQQMLLIKAN-SMHULIPUSA-N |
Isomeric SMILES | COC1=CC(=CC(=C1OC)OC)[C@H]2[C@H]3[C@H](CC4=CC5=C(C=C24)OCO5)COC3=O |
SMILES | COC1=CC(=CC(=C1OC)OC)C2C3C(CC4=CC5=C(C=C24)OCO5)COC3=O |
Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C2C3C(CC4=CC5=C(C=C24)OCO5)COC3=O |
Introduction
Chemical Identity and Structural Characteristics
Podophyllotoxin, deoxy isomer, also known as Deoxypodophyllotoxin, Anthricin, or 4-Deoxypodophyllotoxin, is a natural bioactive lignan with the molecular formula C22H22O7 and a molecular weight of 398.4 g/mol . It belongs to the class of furonaphthodioxoles, specifically identified as (5R,5aR,8aR)-5,8,8a,9-tetrahydro-2H-furo[3',4':6,7]naphtho[2,3-d] dioxol-6(5aH)-one substituted at position 5 by a 3,4,5-trimethoxyphenyl group . The compound features a distinctive five-ring system that includes four chiral centers. The "deoxy" designation in its nomenclature refers specifically to the absence of a hydroxyl group at the C-4 position compared to the parent compound podophyllotoxin .
PubChem classification categorizes this compound as a lignan, a furonaphthodioxole, a gamma-lactone, and a member of methoxybenzenes . This unique chemical structure contributes significantly to its biological activity profile and forms the basis for numerous synthetic derivatives with enhanced pharmacological properties.
Biological Activity and Mechanisms of Action
Antitumor Activity via Dual Mechanisms
Podophyllotoxin, deoxy isomer exhibits significant antitumor activity through two primary mechanisms:
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Inhibition of DNA topoisomerase II, which is crucial for DNA replication and cell division. This inhibition leads to cell cycle arrest, particularly in the S-phase, preventing cancer cell proliferation .
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Inhibition of tubulin polymerization, disrupting mitotic spindle formation and further contributing to its antitumor effects. This microtubule disruption prevents cancer cells from completing mitosis, leading to cell death .
This dual mechanism of action distinguishes the compound from many other anticancer agents that typically target only one cellular pathway, potentially providing advantages in overcoming resistance mechanisms.
Apoptosis Induction
Research has demonstrated that Podophyllotoxin, deoxy isomer triggers apoptotic cell death through multiple pathways:
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Activation of caspase-3, -8, and -9, suggesting involvement of both intrinsic and extrinsic apoptotic pathways
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Increased expression of pro-apoptotic proteins like Bax
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Decreased expression of anti-apoptotic proteins like Bcl-2
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Activation of the pro-apoptotic endoplasmic reticulum stress signaling pathway
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Induction of DNA damage, leading to accumulation of phosphorylated CHK2, p21, and phosphorylated Cdc2
These mechanisms contribute to the comprehensive anticancer profile of the compound, making it a promising candidate for further development as an anticancer agent.
Synthetic Derivatives and Structure-Activity Relationships
Triazole Derivatives
Several research groups have synthesized triazole derivatives of Podophyllotoxin, deoxy isomer through click chemistry strategies. A notable example includes the development of 7-[(4-substituted)-1,2,3-triazol-1-yl]podophyllotoxin derivatives . The cytotoxicity of these derivatives against cancer cell lines varies considerably depending on the specific substitutions, as summarized in the following table:
These data indicate that specific sugar residues and their configurations significantly influence the cytotoxic activity of the resulting derivatives, with perbutyrylated β-derivatives generally showing enhanced potency.
4β-Substituted Derivatives
The 4β position has proven to be a crucial modification site for enhancing pharmacological properties. Several 4β-substituted derivatives have been synthesized and evaluated:
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4β-Cyano-4-deoxypodophyllotoxin exhibits modified biological activities compared to the parent compound
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4β-cinnamic acid-linked derivatives induce mitochondria-mediated apoptosis with increased expression of PARP, caspase-3, and Bax, and decreased expression of Bcl-2
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4β-[(4-substituted)-1,2,3-triazol-1-yl] derivatives demonstrate cytotoxicity against multiple cancer cell lines
Applications in Cancer Research
Lung Cancer
Deoxypodophyllotoxin derivatives have demonstrated significant activity against non-small cell lung cancer (NSCLC):
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β-apopicropodophyllin (APP) leads to accumulation of phosphorylated CHK2, p21, and phosphorylated Cdc2, disrupting microtubule polymerization and damaging DNA
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PTOX acetate (PA) acts as a radiosensitizer in NSCLC, potentially through increased rate of reactive oxygen species transformation
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Besides reducing microtubule polymerization and inducing cell cycle arrest, PA can trigger both apoptotic pathways (including caspase-3, -8, and -9) and activate pro-apoptotic endoplasmic reticulum stress pathways
These findings highlight the potential of Podophyllotoxin, deoxy isomer derivatives as candidates for lung cancer therapy, particularly for cases resistant to conventional treatments.
Colorectal Cancer
Various derivatives have shown promising activity against colorectal cancer (CRC), which remains a leading cause of cancer-related mortality:
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4β-[(4-substituted)-1,2,3-triazol-1-yl] derivatives exhibit cytotoxicity against human CRC cell lines, including HCT-15 and 502713
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4b-[benzoylthiourea]-4-deoxypodophyllin (HY-1) inhibits proliferation of HCT116 cell lines by targeting DNA topoisomerase II and inducing cell apoptosis and cell cycle arrest
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4′-demethyl-deoxypodophyllotoxin glucoside effectively inhibits tumor growth and metastasis in CRC cells, including those resistant to 5-Fluorouracil (5-FU)
The efficacy against drug-resistant colorectal cancer cells positions these compounds as particularly valuable research targets for addressing treatment-resistant colorectal malignancies.
Broader Anticancer Applications
Beyond lung and colorectal cancers, research has demonstrated the potential of Podophyllotoxin, deoxy isomer derivatives against a spectrum of malignancies:
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Novel dimeric derivatives show potent anticancer activity against leukemia, hepatoma, lung cancer, breast cancer, and colon cancer cells
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Various derivatives have been developed against pancreatic cancer, head and neck squamous cell carcinoma (HNSCC), and cervical carcinoma
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Some derivatives demonstrate greater cytotoxicity than established chemotherapeutic agents like VP-16 (etoposide) and doxorubicin against certain cancer cell lines
This broad-spectrum activity underscores the significance of Podophyllotoxin, deoxy isomer as a versatile scaffold for anticancer drug development.
Comparison with Related Compounds
Understanding the relationships between Podophyllotoxin, deoxy isomer and structurally similar compounds provides valuable insights into structure-activity relationships and potential therapeutic applications:
Compound | Chemical Structure Characteristics | Biological Activity | Clinical Status |
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Podophyllotoxin | Parent compound with hydroxyl group at C-4 | Antitumor activity via tubulin binding | Used topically for warts and other conditions |
Deoxypodophyllotoxin | Lacks hydroxyl group at C-4 | Inhibits tubulin and DNA topoisomerase II | Investigational compound |
Etoposide | Semi-synthetic glycoside derivative | DNA topoisomerase II inhibitor | Approved anticancer drug |
Teniposide | Semi-synthetic thiophene derivative | Enhanced DNA topoisomerase II inhibition | Approved anticancer drug |
4′-demethyl-deoxypodophyllotoxin | Demethylated at 4' position | Enhanced activity against drug-resistant cells | Investigational compound |
While clinically approved derivatives like etoposide target primarily DNA topoisomerase II, Podophyllotoxin, deoxy isomer maintains both tubulin and topoisomerase inhibitory activities, potentially offering advantages in certain therapeutic contexts or against resistant cancer cells .
Molecular Signaling Pathways
The anticancer activity of Podophyllotoxin, deoxy isomer and its derivatives involves modulation of multiple signaling pathways:
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Cell cycle regulation: Affecting cdc2 kinase activity and increasing cdc2 phosphorylation, leading to G2/M phase arrest
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Pro-apoptotic pathways: Activating caspase-3, -8, and -9 cascades and increasing expression of pro-apoptotic proteins like Bax
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Anti-apoptotic pathways: Decreasing expression of anti-apoptotic proteins like Bcl-2
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Endoplasmic reticulum stress: Increasing expression levels of BiP, CHOP, IRE1-α, phosphorylated PERK, and phosphorylated JNK
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Autophagy: Some derivatives can activate autophagy in cancer cells, increasing expression of beclin-1, Atg3, Atg5, and Atg7 as well as the cleavage of LC3
This multifaceted impact on cellular signaling contributes to the compound's robust anticancer activity and provides multiple avenues for developing targeted anticancer strategies.
Synthesis Methodologies
Various synthetic approaches have been developed to produce Podophyllotoxin, deoxy isomer and its derivatives:
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Podophyllotoxin modification: Starting with naturally occurring podophyllotoxin and performing selective chemical transformations
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Hydrogenolysis: Removal of the 7-OH group followed by selective 4'-demethylation
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Click chemistry: Using terminal alkynes bearing various substituents to synthesize 7-[(4-substituted)-1,2,3-triazol-1-yl]podophyllotoxin derivatives with regioselectivity
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Boron trifluoride-mediated transformations: For the synthesis of 4β-Cyano-4-deoxypodophyllotoxin using trimethylsilyl cyanide
These diverse synthetic methodologies provide flexible approaches for developing structure-activity relationships and optimizing pharmacological properties.
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